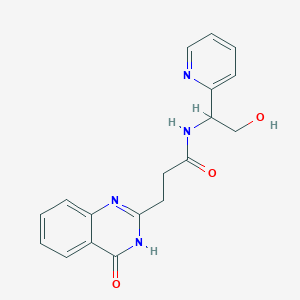![molecular formula C13H22N2O5 B7432193 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid](/img/structure/B7432193.png)
3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid, also known as CB-1158, is a small molecule inhibitor that has recently gained attention in the field of cancer research. It works by targeting the enzyme arginase, which is responsible for breaking down the amino acid arginine in the body. By inhibiting arginase, CB-1158 can reduce the amount of arginine available to cancer cells, which can lead to decreased tumor growth and improved response to other cancer treatments.
作用机制
As mentioned earlier, 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid works by inhibiting the enzyme arginase. This leads to a decrease in the amount of arginine available to cancer cells, which can have several effects. First, arginine is essential for the growth and division of cancer cells, so reducing its availability can slow down tumor growth. Second, arginine is also important for the function of immune cells, so reducing its availability can make it harder for cancer cells to evade the immune system.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid has also been shown to have effects on other cells in the body. For example, arginine is important for the function of endothelial cells, which line the blood vessels. By reducing the amount of arginine available to these cells, 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid can lead to changes in blood vessel function and potentially affect blood flow. 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid has also been shown to affect the levels of other amino acids in the body, which could have additional effects on cellular metabolism and function.
实验室实验的优点和局限性
One advantage of 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid is that it is a small molecule inhibitor, which means it can be easily synthesized and modified for improved potency or selectivity. However, one limitation of 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid is that it is not specific to arginase, and can also inhibit other enzymes in the body that use arginine as a substrate. This could lead to unintended side effects and make it difficult to determine the specific effects of 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid on cancer cells.
未来方向
There are several potential future directions for research on 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid. One area of focus could be on developing more specific inhibitors of arginase that do not have off-target effects. Another area of focus could be on identifying biomarkers that could predict which patients are most likely to respond to 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid treatment. Finally, there is also potential for combining 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid with other cancer treatments, such as chemotherapy or radiation therapy, to improve overall treatment outcomes.
合成方法
The synthesis of 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid involves several steps, starting with the reaction of cyclopropylmethanol with acetic anhydride to form the intermediate cyclopropylmethoxy acetate. This intermediate is then reacted with N-Boc-1,4-diaminobutane to form the corresponding amide. The Boc protecting group is then removed, and the resulting amine is coupled with the protected form of 3-(carboxymethylamino)propanoic acid to form 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid.
科学研究应用
3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid has shown promising results in preclinical studies for a variety of cancer types, including melanoma, pancreatic cancer, and ovarian cancer. In one study, 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid was shown to enhance the anti-tumor activity of immune checkpoint inhibitors, which are a type of cancer treatment that works by stimulating the immune system to attack cancer cells. This suggests that 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid may be an effective combination therapy for cancer patients.
属性
IUPAC Name |
3-[4-[[2-(cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c16-11(15-7-5-13(18)19)2-1-6-14-12(17)9-20-8-10-3-4-10/h10H,1-9H2,(H,14,17)(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUBIKASBDLVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC(=O)NCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7432113.png)

![methyl 2-[[(4,4-diethyl-2-oxopyrrolidin-3-yl)amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7432119.png)
![N-[2-[(6-chloro-4-oxo-3H-quinazolin-2-yl)methyl-ethylamino]ethyl]-2-cyclopentylacetamide](/img/structure/B7432120.png)
![Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate](/img/structure/B7432127.png)
![5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7432146.png)
![2-chloro-1-(3-chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)propan-1-one](/img/structure/B7432162.png)
![N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7432166.png)
![4-[5-(Bicyclo[3.1.0]hexan-1-yl)pyridin-2-yl]thiomorpholine](/img/structure/B7432171.png)
![Methyl 1-[2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carbonyl]-5-hydroxypiperidine-3-carboxylate](/img/structure/B7432180.png)
![Ethyl 1-[5-(1-bicyclo[3.1.0]hexanyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B7432186.png)
![3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid](/img/structure/B7432191.png)
![Ethyl 2-amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoate;hydrochloride](/img/structure/B7432200.png)
![N-[3-(trifluoromethyl)-4-[[(3,4,5-trimethoxybenzoyl)amino]carbamoylamino]phenyl]benzamide](/img/structure/B7432207.png)